molecular formula C4H4N2O3 B169579 Piperazine-2,3,5-trione CAS No. 13484-48-5

Piperazine-2,3,5-trione

Cat. No.: B169579
CAS No.: 13484-48-5
M. Wt: 128.09 g/mol
InChI Key: YMRCYAMOHVNOSM-UHFFFAOYSA-N
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Description

Piperazine-2,3,5-trione is a heterocyclic organic compound with the molecular formula C₄H₄N₂O₃. It is characterized by a six-membered ring containing two nitrogen atoms and three carbonyl groups at positions 2, 3, and 5. This compound is known for its applications in various fields, including the food industry as a sweetener and in pharmaceuticals as an anti-inflammatory agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperazine-2,3,5-trione can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with carbonyl compounds under acidic conditions. Another method includes the reaction of piperazine with phosgene or its derivatives, followed by oxidation to introduce the carbonyl groups .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to enhance efficiency and yield. The process typically includes the use of metal catalysts supported on polymeric resins to facilitate the cyclization and oxidation reactions .

Chemical Reactions Analysis

Types of Reactions: Piperazine-2,3,5-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted piperazine derivatives, which can have different pharmacological properties .

Scientific Research Applications

Piperazine-2,3,5-trione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of piperazine-2,3,5-trione involves its interaction with specific molecular targets. It acts as an inhibitor of phosphatases, enzymes that remove phosphate groups from proteins. By inhibiting these enzymes, this compound can modulate various cellular processes, including signal transduction pathways involved in inflammation and cell growth .

Comparison with Similar Compounds

    Dithiodioxopiperazine: Known for its cytotoxic properties.

    12-Demethyl-12-oxodehydroechinulin: Exhibits cytotoxic activity.

    Gliocladine C: A natural product with antimicrobial properties.

    Lasiodiplines A: Known for their antiviral activity.

    MPC 1001F and MPC 1001H: Antiviral compounds.

    Rubrumline L: Exhibits antiviral properties.

    Neoechinuline: Known for its antimicrobial activity.

    Variecolorin J: Exhibits antimicrobial properties.

Uniqueness: Piperazine-2,3,5-trione is unique due to its ability to inhibit phosphatases, making it a valuable compound in the study of enzyme regulation and potential therapeutic applications. Its structural features, including the three carbonyl groups, provide distinct reactivity compared to other similar compounds .

Properties

IUPAC Name

piperazine-2,3,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c7-2-1-5-3(8)4(9)6-2/h1H2,(H,5,8)(H,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRCYAMOHVNOSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340800
Record name Piperazinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13484-48-5
Record name Piperazinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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